molecular formula C13H8BrN3O B7524005 4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]pyridine

4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]pyridine

Cat. No.: B7524005
M. Wt: 302.13 g/mol
InChI Key: MTNRGCHDDWXKMM-UHFFFAOYSA-N
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Description

4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]pyridine is a heterocyclic compound that contains both pyridine and oxadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]pyridine typically involves the reaction of 4-bromobenzohydrazide with pyridine-3-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate hydrazide, which cyclizes to form the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a polar solvent.

    Coupling Reactions: Reagents include boronic acids or esters, palladium catalysts, and bases such as potassium carbonate. Reactions are usually carried out in polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Major Products

    Substitution Reactions: Products include various substituted phenyl derivatives.

    Coupling Reactions: Products are biaryl compounds with extended conjugation.

Mechanism of Action

The mechanism of action of 4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]pyridine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The oxadiazole ring can interact with biological macromolecules through hydrogen bonding and π-π stacking interactions, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]pyridine is unique due to the presence of both pyridine and oxadiazole rings, which confer distinct electronic and steric properties. This dual-ring system enhances its versatility in various chemical reactions and applications.

Conclusion

This compound is a compound of significant interest in various scientific fields. Its unique structure allows it to participate in diverse chemical reactions and makes it a valuable building block in organic synthesis, medicinal chemistry, and materials science.

Properties

IUPAC Name

3-(4-bromophenyl)-5-pyridin-4-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrN3O/c14-11-3-1-9(2-4-11)12-16-13(18-17-12)10-5-7-15-8-6-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTNRGCHDDWXKMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)C3=CC=NC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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